![molecular formula C17H29N5O B5524390 3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)
3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidinyl compounds often involves complex reactions. For instance, compounds with substituted pyrimidine rings, similar to the core structure of the target compound, have been synthesized through reactions involving amino and nitroso groups, leading to various hydrogen-bonded assemblies and conformations, including boat and planar conformations (Trilleras et al., 2008). These synthetic pathways may offer insights into the synthesis of the target compound by highlighting the potential reactivity and interactions of pyrimidinyl derivatives.
Molecular Structure Analysis
The molecular structure of compounds with pyrimidine rings can exhibit significant variation in terms of planarity and conformation. Studies have shown that pyrimidine derivatives can adopt nonplanar conformations, such as the boat conformation, which impacts their supramolecular aggregation and intermolecular interactions (Trilleras et al., 2008). Understanding these structural aspects is crucial for comprehending the chemical behavior and reactivity of the target compound.
Chemical Reactions and Properties
Pyrimidine derivatives can participate in various chemical reactions, leading to the formation of diverse structures and functional groups. For example, the reactivity of pyrimidines with different reagents can result in the synthesis of compounds with amide, carbonyl, and amino groups, which are relevant to the target compound's structure (Wagner et al., 1993). These reactions are essential for building the complex molecular architecture of the target compound.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, can be influenced by their molecular conformation and intermolecular interactions. For instance, hydrogen bonding can lead to the formation of various dimensional assemblies, impacting the compound's physical state and solubility (Trilleras et al., 2008). These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of the target compound, such as reactivity, stability, and functional group behavior, are determined by its molecular structure. The presence of amino, carbonyl, and amide groups contributes to its reactivity in various chemical reactions, including condensation, nucleophilic substitution, and hydrogen bonding interactions (Wagner et al., 1993). These properties are essential for predicting the compound's behavior in synthetic and biological systems.
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Assembly in Pyrimidine Derivatives
Research on pyrimidine derivatives, such as the study by Acosta et al. (2013), explores different ring conformations, electronic structures, and hydrogen-bonded assemblies of pyrimidine derivatives. These compounds exhibit various dimensional hydrogen-bonded structures, which are crucial for understanding their potential applications in materials science and drug design (Acosta et al., 2013).
Aromatase Inhibitors and Cancer Research
The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors highlight their potential in inhibiting estrogen biosynthesis, important for treating hormone-dependent breast cancer. These compounds, through their modification and testing, offer insights into the development of new therapeutic agents (Hartmann & Batzl, 1986).
Synthesis of Pyrimidine Derivatives
Studies such as the work by Harb et al. (2006) on the synthesis of thienopyridines and other fused derivatives from pyrimidine compounds contribute to the field of heterocyclic chemistry. These syntheses are key for creating new molecules with potential applications in pharmaceuticals and agrochemicals (Harb, Hussein, & Mousa, 2006).
Antiproliferative Activity Against Cancer Cell Lines
The synthesis and in vitro evaluation of pyrimidine derivatives for antiproliferative activity against human cancer cell lines showcase the potential of these compounds in cancer research. Studies like the one by Mallesha et al. (2012) highlight the ongoing search for new therapeutic agents in the fight against cancer (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Propiedades
IUPAC Name |
3-methyl-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c1-13(2)11-16(23)18-7-8-19-17-20-14(3)12-15(21-17)22-9-5-4-6-10-22/h12-13H,4-11H2,1-3H3,(H,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKCKQJJNDWLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)CC(C)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

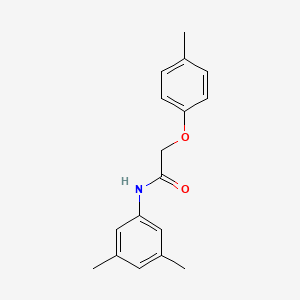
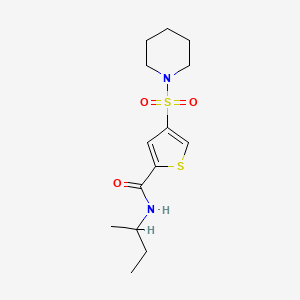
![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)
![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)
![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)
![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)
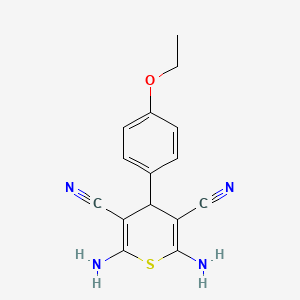
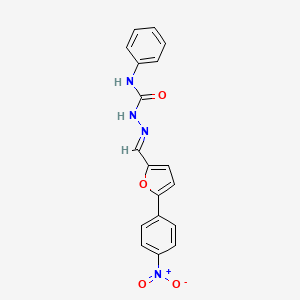

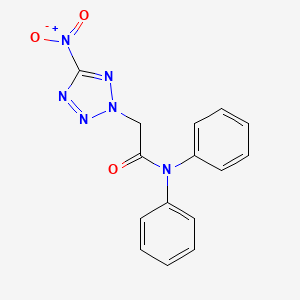
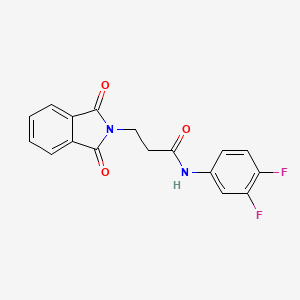
![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)
